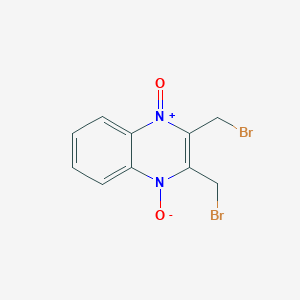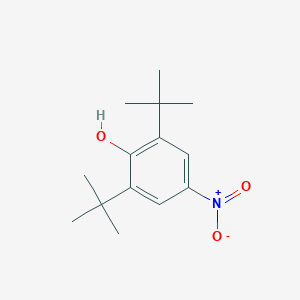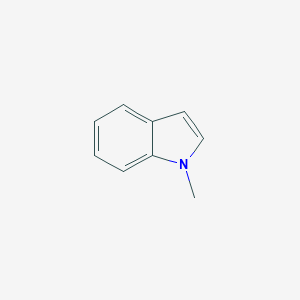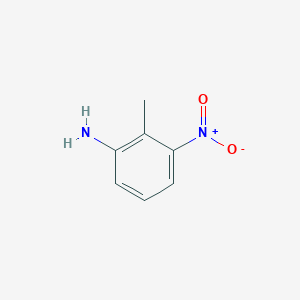
Conoidin A
Descripción general
Descripción
Conoidin A es un inhibidor covalente de peroxiredoxin 2, una enzima involucrada en la regulación del estrés oxidativo dentro de las células.
Aplicaciones Científicas De Investigación
Conoidin A tiene varias aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: this compound ha mostrado alta toxicidad en células de glioblastoma al elevar los niveles intracelulares de especies reactivas del oxígeno.
Neuroprotección: El compuesto tiene efectos antioxidantes y neuroprotectores, lo que lo hace útil en el estudio de enfermedades neurodegenerativas.
Parasitología: this compound es un inhibidor permeable a las células de la enzima peroxiredoxin II en Toxoplasma gondii, un parásito protozoario.
Mecanismo De Acción
Conoidin A ejerce sus efectos uniéndose covalentemente al residuo de cisteína peroxidásica de peroxiredoxin II, inhibiendo así su actividad peroxidasa. Esta inhibición conduce a una acumulación de especies reactivas de oxígeno dentro de la célula, lo que puede inducir la muerte celular en las células cancerosas. Los objetivos moleculares de this compound incluyen peroxiredoxin I y peroxiredoxin II, pero no peroxiredoxin III .
Compuestos similares:
Adenanthin: Inhibe la actividad de peroxiredoxin I y disminuye ligeramente la viabilidad de las células de glioblastoma.
Celecoxib: Otro agente inductor de especies reactivas de oxígeno que mejora los efectos de this compound.
Unicidad de this compound: this compound es único en su alta toxicidad para las células de glioblastoma y su capacidad para elevar significativamente los niveles intracelulares de especies reactivas del oxígeno. A diferencia de la adenanthin, que solo disminuye ligeramente la viabilidad celular, this compound muestra una eficacia mucho mayor en la inducción de la muerte celular en las células cancerosas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Conoidin A implica la unión covalente al residuo de cisteína peroxidásica de peroxiredoxin II. Las rutas sintéticas y condiciones de reacción específicas son propiedad privada y no se divulgan ampliamente en la literatura pública. se sabe que el compuesto se sintetiza para garantizar una alta pureza y eficacia para fines de investigación .
Métodos de producción industrial: Los métodos de producción industrial de this compound no están ampliamente documentados. El compuesto se produce principalmente para investigación y propósitos experimentales, y su producción implica medidas estrictas de control de calidad para mantener su efectividad como inhibidor de peroxiredoxin .
Análisis De Reacciones Químicas
Tipos de reacciones: Conoidin A experimenta principalmente reacciones de unión covalente con el residuo de cisteína peroxidásica de peroxiredoxin II. Esta unión es irreversible e inhibe la actividad peroxidasa de la enzima .
Reactivos y condiciones comunes: Las reacciones que involucran this compound normalmente requieren condiciones que faciliten la unión covalente. Los reactivos comunes incluyen aquellos que pueden inducir estrés oxidativo, como la menadiona o el celecoxib, que se ha demostrado que potencian la actividad anticancerígena de this compound .
Principales productos formados: El producto principal formado por la reacción de this compound con peroxiredoxin II es un complejo enzimático inhibido, donde la cisteína peroxidásica está unida covalentemente a this compound .
Comparación Con Compuestos Similares
Adenanthin: Inhibits peroxiredoxin I activity and slightly decreases glioblastoma cell viability.
Menadione: A reactive oxygen species-inducing agent that potentiates the anticancer activity of Conoidin A.
Celecoxib: Another reactive oxygen species-inducing agent that enhances the effects of this compound.
Uniqueness of this compound: this compound is unique in its high toxicity to glioblastoma cells and its ability to elevate intracellular reactive oxygen species levels significantly. Unlike adenanthin, which only slightly decreases cell viability, this compound shows a much higher efficacy in inducing cell death in cancer cells .
Propiedades
IUPAC Name |
2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNFTLRMZOAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333530 | |
| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18080-67-6 | |
| Record name | Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18080-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















